ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate
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Overview
Description
This compound, with the molecular formula C12H14N4O3S and a molecular weight of 294.33, is known for its unique chemical structure that combines a pyrazole ring with a thiazole ring, making it a subject of interest in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a thioamide with an α-haloketone.
Coupling of the Rings: The pyrazole and thiazole rings are then coupled through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazole rings, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Scientific Research Applications
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation. The pathways involved include signal transduction pathways and metabolic pathways, where the compound can influence cellular processes by altering enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)thiazole-4-carboxylate: A closely related compound with a similar structure but different substitution pattern on the thiazole ring.
Methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrazole and thiazole rings makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-5-20-12(19)10-8(3)14-13(21-10)15-11(18)9-6-7(2)17(4)16-9/h6H,5H2,1-4H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRNKLBGEPUXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN(C(=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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